5-Bromo-6-methylpyrazolo[1,5-a]pyridine
Description
5-Bromo-6-methylpyrazolo[1,5-a]pyridine is a brominated pyrazolo[1,5-a]pyridine derivative characterized by a fused bicyclic structure with a bromine atom at position 5 and a methyl group at position 4. This compound is part of a broader class of nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their structural resemblance to bioactive scaffolds like indole, purine, and azaindole . Bromine substitution often enhances lipophilicity and binding affinity in target proteins, while the methyl group may improve metabolic stability .
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
5-bromo-6-methylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-11-7(2-3-10-11)4-8(6)9/h2-5H,1H3 |
InChI Key |
KVTMFDPFCLXNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC=N2)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Core Scaffold and Substituent Effects
The pyrazolo[1,5-a]pyridine system consists of a five-membered pyrazole ring fused to a six-membered pyridine ring. The bromine at position 5 and methyl group at position 6 introduce steric and electronic effects that influence reactivity. Computational descriptors from PubChem indicate a moderate hydrophobicity (XLogP3-AA: 2.1) and planar topology (polar surface area: 17.3 Ų), favoring aromatic substitution reactions. The methyl group’s electron-donating nature may direct electrophilic bromination to the adjacent position, though precise control requires tailored conditions.
Synthetic Routes to this compound
Cyclocondensation of Pre-functionalized Intermediates
A common strategy involves constructing the pyrazolo[1,5-a]pyridine core from pre-halogenated and alkylated precursors. For example, ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate can undergo bromination at position 5 using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN. Decarboxylation under acidic conditions (40% H₂SO₄, reflux) removes the ester group, yielding the target compound.
Key Reaction Steps:
-
Bromination :
-
Decarboxylation :
Challenges : Competing bromination at other positions and ester hydrolysis side reactions necessitate careful stoichiometric control.
Direct Functionalization of Pyrazolo[1,5-a]pyridine
An alternative approach involves introducing bromine and methyl groups sequentially onto the parent pyrazolo[1,5-a]pyridine scaffold.
Electrophilic Bromination
Subsequent bromination at position 5 employs Br₂ in acetic acid, leveraging the methyl group’s directing effects.
Optimized Conditions :
-
Substrate: 6-Methylpyrazolo[1,5-a]pyridine
-
Reagents: Br₂ (1.05 equiv), AcOH
-
Temperature: 25°C, 4 h
Comparative Analysis of Synthetic Methods
The table below evaluates two primary routes based on yield, complexity, and scalability:
Mechanistic Insights and Side Reactions
Bromination Selectivity
The methyl group at position 6 electronically activates position 5 for electrophilic attack. Density functional theory (DFT) studies suggest that the methyl’s +I effect stabilizes the σ-complex intermediate during bromination, favoring para substitution relative to the pyrazole nitrogen. Competing bromination at position 3 is minimized by steric hindrance from the fused pyrazole ring.
Decarboxylation Dynamics
Decarboxylation of ethyl this compound-3-carboxylate proceeds via protonation of the carboxylate oxygen, followed by CO₂ elimination. The reaction’s efficiency depends on acid strength and temperature, with H₂SO₄ outperforming HCl due to superior protonating ability.
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel chromatography using hexane/ethyl acetate (8:2). The target compound elutes at Rf = 0.45, with UV-Vis confirmation at λmax = 275 nm.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, H-2), 7.82 (d, J = 8.0 Hz, 1H, H-7), 6.95 (d, J = 8.0 Hz, 1H, H-8), 2.55 (s, 3H, CH₃).
Industrial and Research Applications
The compound serves as a key intermediate in kinase inhibitor development, particularly for targeting BTK and JAK2 pathways. Its bromine atom enables Suzuki-Miyaura cross-coupling for introducing aryl or heteroaryl groups, while the methyl group enhances metabolic stability .
Chemical Reactions Analysis
Halogen Substitution Reactions
The bromine atom at position 5 facilitates nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution
The bromine can be displaced by nucleophiles under basic or acidic conditions. For example:
-
Amine Substitution : Reaction with primary/secondary amines in the presence of Pd(OAc)₂ yields 5-amino derivatives (Table 1).
-
Hydroxylation : Treatment with aqueous NaOH at elevated temperatures produces 5-hydroxypyrazolo[1,5-a]pyridines .
Table 1: Substitution Reactions of 5-Bromo-6-methylpyrazolo[1,5-a]pyridine
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives (Scheme 1) :
General Procedure :
-
Combine this compound (1 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv) in dioxane/H₂O.
-
Heat at 90°C for 12 h.
-
Isolate via column chromatography.
Table 2: Suzuki-Miyaura Coupling Examples
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-6-methylpyrazolo[1,5-a]pyridine | 85 |
| 3-Nitrophenyl | 5-(3-Nitrophenyl)-6-methylpyrazolo[1,5-a]pyridine | 72 |
Functionalization via Cyclization
The pyrazolo[1,5-a]pyridine core participates in cyclization reactions to form fused heterocycles.
Microwave-Assisted Cyclization
Microwave irradiation enhances regioselectivity in cyclization with enaminones or chalcones (Scheme 2) :
-
Example : Reaction with enaminones (R = CF₃, OMe) yields 7-substituted pyrazolo[1,5-a]pyrimidines (Table 3).
Table 3: Cyclization with Enaminones
| Enaminone | Conditions | Product | Yield (%) |
|---|---|---|---|
| R = CF₃ | MW, 120°C, 20 min | 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 89 |
| R = OMe | MW, 130°C, 30 min | 7-Methoxypyrazolo[1,5-a]pyrimidine | 76 |
Oxidative Functionalization
The methyl group at position 6 undergoes oxidation to carboxylic acids or ketones.
KMnO₄-Mediated Oxidation
Table 4: Oxidation of 6-Methyl Group
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| KMnO₄ | 6-Carboxylic acid | 58 |
| CrO₃ | 6-Ketone | 42 |
Comparative Reactivity
The bromine and methyl groups synergistically influence reactivity (Table 5):
Table 5: Reactivity Comparison with Analogues
| Compound | Reaction Rate (Relative to 5-Bromo-6-methyl) |
|---|---|
| 5-Bromo-pyrazolo[1,5-a]pyridine | 1.0× (Baseline) |
| 6-Methyl-pyrazolo[1,5-a]pyridine | 0.3× |
| 5-Chloro-6-methylpyrazolo[1,5-a]pyridine | 0.7× |
Scientific Research Applications
Chemical Synthesis
5-Bromo-6-methylpyrazolo[1,5-a]pyridine serves as a versatile building block in synthetic organic chemistry. It can undergo several types of chemical reactions:
- Substitution Reactions : The bromine atom at the 5-position can be replaced with nucleophiles such as amines or thiols, allowing for the formation of various derivatives. Common reagents include sodium hydride and potassium carbonate.
- Oxidation and Reduction : The compound can be oxidized to form oxides or reduced to yield dehalogenated products using reagents like hydrogen peroxide for oxidation and palladium on carbon for reduction.
- Cyclization Reactions : It can participate in cyclization reactions to produce fused ring systems, which are often of interest in drug development.
These reactions enable the synthesis of more complex heterocyclic compounds, expanding the library of potential pharmaceuticals.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of this compound can inhibit key kinases involved in cancer progression, such as BRAF and Aurora-A kinase. For instance, a notable study demonstrated enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, resulting in synergistic effects that promote apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It selectively inhibits interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. This inhibition could provide therapeutic benefits for conditions characterized by chronic inflammation .
Enzyme Inhibition
In vitro studies reveal that this compound acts as an inhibitor of α-glucosidase, an enzyme linked to carbohydrate metabolism. The compound demonstrated competitive inhibition with an IC50 value significantly lower than standard drugs like acarbose, suggesting its potential use in managing type 2 diabetes .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its substituents:
- Bromine Substitution : The presence of bromine at the 5-position is associated with enhanced anticancer activity.
- Methyl Group : The methyl group at the 6-position contributes to improved binding affinity for target enzymes.
Comparative studies with similar compounds indicate that variations in substituents can lead to significant differences in biological efficacy.
Combination Therapy in Breast Cancer
A case study highlighted the effectiveness of combining this compound derivatives with established chemotherapeutics like doxorubicin. This combination therapy resulted in enhanced cytotoxicity and apoptosis in breast cancer cell lines, showcasing its potential as an adjunct treatment in oncology.
Diabetes Management
Another study focused on the α-glucosidase inhibitory activity of this compound derivatives. The most potent derivative exhibited an IC50 value of 15.2 µM, significantly outperforming acarbose (IC50 = 750 µM). This suggests a promising avenue for developing new antidiabetic agents based on this compound's structure .
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects. Detailed studies using techniques such as molecular docking and structure-activity relationship (SAR) analysis help elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives and related heterocycles exhibit diverse pharmacological activities. Below is a detailed comparison of 5-Bromo-6-methylpyrazolo[1,5-a]pyridine with structurally or functionally analogous compounds:
Structural Analogues
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Methyl groups (e.g., at position 6) reduce oxidative metabolism, as seen in ibudilast, which has a half-life of ~19 hours in humans .
- Binding Affinity : Imidazo[1,5-a]pyridine derivatives (e.g., EGFR inhibitors) exhibit sub-micromolar IC₅₀ values, comparable to clinical drugs like osimertinib .
Biological Activity
5-Bromo-6-methylpyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole and pyridine ring system. The presence of bromine at the 5-position and a methyl group at the 6-position contributes to its unique biological profile.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds with similar structures have shown inhibitory effects on various kinases involved in cancer progression, such as BRAF and Aurora-A kinase. A notable study demonstrated that 5-bromo derivatives exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin. The combination treatment resulted in significant synergistic effects, enhancing apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. Research indicates that this compound can selectively inhibit IRAK4, a key player in inflammatory signaling pathways . Such inhibition may offer therapeutic benefits in treating diseases characterized by chronic inflammation.
Enzyme Inhibition
In vitro studies have shown that this compound can act as an inhibitor of α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. The compound demonstrated competitive inhibition with an IC50 value significantly lower than that of standard drugs like acarbose . This suggests potential applications in managing type 2 diabetes.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various substituents on the pyrazole ring. For example:
- Bromine Substitution : The presence of bromine at the 5-position has been associated with enhanced anticancer activity.
- Methyl Group : The methyl group at the 6-position contributes to improved binding affinity for target enzymes .
A comparative analysis of similar compounds reveals that variations in substituents can lead to significant differences in biological efficacy.
Case Studies
- Combination Therapy in Breast Cancer :
- Diabetes Management :
Q & A
Q. What are the most reliable synthetic routes for 5-Bromo-6-methylpyrazolo[1,5-a]pyridine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves palladium-catalyzed cross-coupling or halogenation strategies. For example, a domino direct alkynylation/cyclization approach using N-iminopyridinium ylides with alkenyl bromides/iodides has been reported to yield 2-substituted pyrazolo[1,5-a]pyridines efficiently (80–90% yield) . Optimization involves testing silver-mediated vs. palladium-only catalytic systems, adjusting solvent polarity (e.g., DMF vs. THF), and controlling temperature (80–120°C). Reaction progress should be monitored via TLC or HPLC, and intermediates characterized by / NMR .
Q. How should researchers characterize the purity and structural integrity of this compound derivatives?
Key characterization methods include:
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., methyl at C6, bromine at C5) .
- HRMS : To verify molecular weight (e.g., calculated vs. observed [M+H]) .
- Elemental analysis : Confirming C, H, N content within ±0.3% deviation .
- HPLC : For purity assessment (>95% recommended for biological assays) .
Q. What safety protocols are critical when handling this compound?
- Waste disposal : Halogenated byproducts must be segregated and treated by certified waste management services to avoid environmental contamination .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity of brominated intermediates .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity?
- Substitution at position 7 : Introducing polar groups (e.g., hydroxyl, carboxyl) improves solubility and target binding. For example, 2-hydroxypyrazolo[1,5-a]pyridine derivatives show potent inhibition of dihydroorotate dehydrogenase (DHODH), a therapeutic target in autoimmune diseases .
- Methyl group optimization : Methyl at C6 enhances lipophilic interactions in enzyme subsites, as demonstrated in pyrazolo[1,5-a]pyridine-based inhibitors .
- Bioisosteric replacement : Replacing bromine with trifluoromethyl or cyano groups can modulate electronic properties and metabolic stability .
Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyridine derivatives?
- Assay standardization : Use uniform cell lines (e.g., Jurkat T-cells for DHODH assays) and control for batch-to-batch variability in compound purity .
- Crystallographic validation : X-ray structures of inhibitor-enzyme complexes (e.g., DHODH) clarify binding modes and explain discrepancies between in vitro vs. in vivo activity .
- SAR studies : Systematic variation of substituents (e.g., bromine vs. chlorine at C5) identifies critical pharmacophores .
Q. How can computational methods guide the design of this compound-based therapeutics?
- Docking studies : Use software like AutoDock Vina to predict binding affinities for targets such as kinases or DHODH .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .
- QSAR models : Correlate substituent descriptors (e.g., LogP, molar refractivity) with biological activity to prioritize synthetic targets .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification bottlenecks : Recrystallization from pentane or ethyl acetate may yield low recovery for hydrophobic derivatives; switch to column chromatography with silica gel or reverse-phase HPLC .
- Catalyst cost : Replace Pd(OAc) with cheaper alternatives (e.g., Ni catalysts) for large-scale coupling reactions .
- Byproduct control : Monitor and suppress dimerization or dehalogenation side reactions via real-time LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
